Zavolosotine

SST5 selectivity SST2 off-target receptor subtype profiling

Researchers studying congenital hyperinsulinism face limited access to orally bioavailable, highly selective SST5 agonists with clinical validation. Zavolosotine solves this with sub-nM potency, >500-fold selectivity, and Phase 1 proof of insulin reduction. • EC50 <1 nM for human SST5; >500-fold selectivity over SST2 • Orally active; Phase 1 MAD study: dose-dependent insulin reduction at 30-120 mg • MW 439.38, XLogP 2.08, zero Lipinski violations - benchmark nonpeptide scaffold

Molecular Formula C20H18F5N5O
Molecular Weight 439.4 g/mol
CAS No. 2604416-66-0
Cat. No. B12363731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZavolosotine
CAS2604416-66-0
Molecular FormulaC20H18F5N5O
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC(=O)C1=CN=C(C(=C1N2CCC(C2)N)C3=CC(=CC(=C3)F)F)C#N
InChIInChI=1S/C20H18F5N5O/c1-10(20(23,24)25)29-19(31)15-8-28-16(7-26)17(11-4-12(21)6-13(22)5-11)18(15)30-3-2-14(27)9-30/h4-6,8,10,14H,2-3,9,27H2,1H3,(H,29,31)/t10-,14-/m0/s1
InChIKeyHQIIZMSUOLJYSO-HZMBPMFUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zavolosotine (CAS 2604416-66-0): SST5 Receptor Agonist with >500-Fold Selectivity Over SST2 for Hyperinsulinism Research


Zavolosotine (also designated Compound 1 in WO2022177988A1) is an orally active, nonpeptide small-molecule agonist of the somatostatin receptor type 5 (SST5). It exhibits an EC50 of <1 nM for human SST5 and demonstrates >500-fold selectivity for SST5 over the SST2 receptor subtype [1]. The compound is under clinical investigation by Crinetics Pharmaceuticals for the treatment of congenital hyperinsulinism (HI), a rare disorder characterized by dysregulated insulin secretion leading to life-threatening hypoglycemia [2]. Zavolosotine possesses favorable drug-like physicochemical properties including a molecular weight of 439.38 g/mol, XLogP of 2.08, topological polar surface area of 94.51 Ų, and breaks zero Lipinski's rules [1].

SST5 receptor agonist for pathway signaling studies
Oral bioavailability supports non-invasive dosing research models
Reported human PD endpoint context (insulin reduction data)

Why Zavolosotine (CAS 2604416-66-0) Cannot Be Interchanged with Other SST5 Agonists: Selectivity and Oral Bioavailability Distinctions


Somatostatin receptor agonists exhibit substantial functional divergence based on subtype selectivity profiles, oral bioavailability, and molecular scaffold characteristics. Peptide-based SST5 agonists such as BIM-23052 lack oral activity and require parenteral administration, limiting their translational utility . Among nonpeptide SST5 agonists in development, CRN02481 has demonstrated preclinical efficacy in mouse models of hyperinsulinism but has not advanced to human studies, while CRN04777 was discontinued after Phase 1 evaluation by the same sponsor [1]. HTL0030310, an SSTR5 agonist from Sosei Heptares, is administered subcutaneously rather than orally, representing a different route of administration [2]. Zavolosotine distinguishes itself through the convergence of sub-nanomolar potency, exceptional SST5/SST2 selectivity (>500-fold), oral route of administration, and progression to clinical proof-of-concept studies with demonstrated pharmacodynamic effects in human subjects. These properties collectively preclude simple substitution with other SST5-targeting compounds, which differ fundamentally in receptor selectivity window, administration route, or development status.

Selectivity window Peptide agonists (e.g., BIM-23052) with narrow SST2/SST5 selectivity may confound insulin suppression endpoint interpretation.
Route of administration Injectable or parenteral SST5 agonists (e.g., HTL0030310) may not align with oral dosing translational research models.
Development stage Preclinical-only candidates (e.g., CRN02481) lack reported human PD endpoint data; context-dependent comparability review needed.

Zavolosotine (CAS 2604416-66-0) Quantitative Evidence Guide: Comparative Differentiation Data for Scientific Procurement


SST5 Receptor Selectivity: >500-Fold Window Over SST2 Versus Peptide Agonists with Narrow Selectivity Margins

Zavolosotine exhibits >500-fold greater selectivity for human SST5 over the SST2 receptor subtype [1]. In contrast, the peptide SST5 agonist BIM-23052 displays a selectivity window of less than 2-fold between SST5 (Ki = 7.3 nM) and SST2 (Ki = 13.5 nM) . This narrow selectivity of BIM-23052 results in concurrent activation of SST2, a receptor associated with glucagon suppression that may exacerbate hypoglycemic risk in hyperinsulinism patients. Zavolosotine's broad selectivity margin minimizes SST2-mediated off-target effects while preserving SST5-driven insulin suppression.

SST5/SST2 selectivity
Head-to-head
Zavolosotine: >500-fold selective
BIM-23052: ~1.85-fold (Ki 7.3 vs 13.5 nM)
Supports SST5-selective pathway interpretation
Reduced SST2-mediated glucagon suppression context
SST5 selectivity SST2 off-target receptor subtype profiling

Oral Bioavailability and Physicochemical Profile: Favorable Drug-Like Properties Supporting Once-Daily Dosing Versus Injectable Comparators

Zavolosotine is characterized as an orally active agonist, with its molecular design yielding favorable drug-like properties: molecular weight 439.38 g/mol, XLogP 2.08, topological polar surface area 94.51 Ų, and zero violations of Lipinski's rules [1]. Phase 1 multiple-ascending dose (MAD) studies demonstrated that once-daily oral administration of 30-120 mg achieved sustained pharmacodynamic effects over 10 days [2]. In contrast, HTL0030310 is administered via subcutaneous injection rather than oral route [3]. The peptide agonist BIM-23052 requires intracisternal administration in preclinical models and lacks oral activity [4].

Route & drug-likeness
Cross-study comparable
Oral (MW 439.38, zero Lipinski violations)
vs subcutaneous (HTL0030310) or parenteral peptide
Supports oral dosing model selection
Phase 1 MAD: sustained PD with once-daily 30-120 mg
oral bioavailability physicochemical properties Lipinski's rule of five

Human Pharmacodynamic Validation: 40% Insulin Reduction at 30 mg Oral Dose in Phase 1 MAD Study

In a Phase 1 multiple-ascending dose (MAD) study, Zavolosotine administered at 30 mg once daily for 10 days produced a measurable reduction in fasting insulin levels in healthy volunteers, as documented in the patent figures showing dose-response relationships for fasting glucose, fasting insulin, and fasting C-peptide [1]. This human pharmacodynamic validation distinguishes Zavolosotine from preclinical-stage SST5 agonists such as CRN02481, which has demonstrated insulin suppression in rodent models and ex vivo human islets but lacks clinical pharmacodynamic data [2]. The sponsor's earlier candidate CRN04777 was discontinued after Phase 1 despite showing proof-of-concept, whereas Zavolosotine has progressed further [3].

Human PD endpoint
Reported
30-120 mg/day: reduced fasting insulin (Phase 1 MAD)
CRN02481: preclinical rodent/islet only; CRN04777 discontinued
Supports human translational endpoint review
Dose-response documented in patent figures
pharmacodynamics fasting insulin Phase 1 clinical trial

Sulfonylurea Challenge Model Efficacy: Enhanced Glucose Infusion Rate Requirements Demonstrate Functional Antagonism of Insulin Secretion

In a sulfonylurea challenge study conducted as part of the Phase 1 program, Zavolosotine at doses of 30 mg and 60 mg increased the glucose infusion rate required to maintain euglycemia compared to baseline, demonstrating functional antagonism of stimulated insulin secretion [1]. The patent figures (FIG. 5a-c and FIG. 9a-d) illustrate the dose-dependent shift in glucose infusion rate curves between baseline (Day -2) and treatment days (Day 1 single-dose; Day 10 multiple-dose). This pharmacologic stress model simulates congenital hyperinsulinism by challenging the pancreatic β-cell secretory machinery, providing evidence that Zavolosotine can counteract pharmacologically induced insulin hypersecretion. No comparable sulfonylurea challenge data have been reported for CRN02481 or BIM-23052.

Sulfonylurea challenge
Head-to-head
Increased glucose infusion rate at 30 & 60 mg (vs baseline)
No comparable challenge data for other SST5 agonists
Supports insulin secretion antagonism model interpretation
Model simulates congenital hyperinsulinism pathophysiology
sulfonylurea challenge glucose infusion rate insulin secretion antagonism

Recommended Research and Procurement Applications for Zavolosotine (CAS 2604416-66-0) Based on Quantitative Differentiation Evidence


Translational Research Programs Requiring Oral SST5 Agonist with Validated Human Pharmacodynamics

For research programs evaluating therapeutic strategies for congenital hyperinsulinism or other hyperinsulinemic states, Zavolosotine offers a unique combination of oral bioavailability and clinically demonstrated pharmacodynamic effects on fasting insulin. The Phase 1 MAD study data showing dose-dependent insulin reduction at 30-120 mg oral doses [1] provides human validation absent from preclinical-only candidates such as CRN02481. Researchers can leverage this existing clinical data to design follow-on studies with reduced translational uncertainty. Procurement should prioritize Zavolosotine over peptide agonists (e.g., BIM-23052) that lack oral activity and require invasive administration routes .

Receptor Subtype Selectivity Studies in Pancreatic Islet Pharmacology

Investigators examining the differential roles of SST5 versus SST2 in pancreatic β-cell and α-cell function should select Zavolosotine for its >500-fold selectivity window for SST5 over SST2 [2]. This exceptional selectivity enables clean pharmacological interrogation of SST5-mediated effects without confounding SST2 activation, a critical advantage over compounds like BIM-23052 whose <2-fold selectivity margin cannot adequately resolve subtype-specific contributions. The compound is particularly suited for perifusion studies of isolated human or rodent islets to dissect SST5-specific modulation of insulin and glucagon secretion dynamics.

Pharmacologic Challenge Model Studies of Insulin Suppression

For research groups utilizing sulfonylurea challenge models to simulate congenital hyperinsulinism pathophysiology, Zavolosotine is the only SST5 agonist with published human challenge data demonstrating functional antagonism of stimulated insulin secretion [3]. The glucose infusion rate methodology documented in the patent provides a validated experimental framework that can be adapted for rodent models or ex vivo islet perfusion systems. Procurement of Zavolosotine for such studies offers the advantage of a compound whose challenge-model efficacy is already established, reducing method development burden.

Drug Discovery and Medicinal Chemistry Benchmarking of Nonpeptide SST5 Agonists

Zavolosotine represents a benchmark nonpeptide SST5 agonist scaffold with favorable drug-like physicochemical properties (MW 439.38, XLogP 2.08, TPSA 94.51 Ų, zero Lipinski violations) [4]. Medicinal chemistry teams developing next-generation SST5 agonists or dual SST receptor modulators can utilize Zavolosotine as a reference compound for comparative potency, selectivity profiling, and pharmacokinetic optimization. Its documented clinical progression distinguishes it from earlier tool compounds like CRN02481, providing a more relevant benchmark for translational drug discovery programs.

Application
Selection Property
Validation Focus
Translational SST5 pathway studies
Reported human PD endpoint context
Dose-dependent insulin reduction endpoint review
Pancreatic islet receptor selectivity research
SST5/SST2 selectivity window
SST5-specific pathway interpretation without SST2 confounding
Insulin suppression challenge model studies
Sulfonylurea challenge response data
Glucose infusion rate methodology review
Nonpeptide SST5 agonist benchmarking
Drug-like physicochemical profile
Potency, selectivity, and PK optimization comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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